

# A Comprehensive Technical Guide to (R)-tert-Butyl 3-aminoazepane-1-carboxylate

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## Compound of Interest

Compound Name: (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Cat. No.: B588431

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For Researchers, Scientists, and Drug Development Professionals

**(R)-tert-Butyl 3-aminoazepane-1-carboxylate**, with the CAS Number 1032684-85-7, is a versatile chiral building block playing a significant role in medicinal chemistry and drug discovery.<sup>[1]</sup> Its unique azepane scaffold, combined with a protected amine and a carboxylic acid, makes it a valuable intermediate in the synthesis of complex bioactive molecules. This guide provides an in-depth overview of its properties, applications, and a generalized synthetic workflow.

## Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**.

Property	Value	Source
CAS Number	1032684-85-7	
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	214.31 g/mol	[2][3]
IUPAC Name	tert-butyl (3R)-3-aminoazepane-1-carboxylate	
Appearance	Liquid or powder	[1][2]
Boiling Point	296.5 ± 33.0 °C at 760 mmHg	
Flash Point	133.1 ± 25.4 °C	
Purity	≥ 95% - 97%	[2][3]
Storage Temperature	4°C, protect from light	

## Safety Information

Below is a summary of the safety information for **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**.

Category	Information	Source
Pictogram	GHS05 (Corrosive)	
Signal Word	Danger	
Hazard Statement	H314: Causes severe skin burns and eye damage	
Precautionary Statements	P280, P305+P351+P338	

## Applications in Drug Development

**(R)-tert-Butyl 3-aminoazepane-1-carboxylate** is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural features are particularly relevant in the following areas:

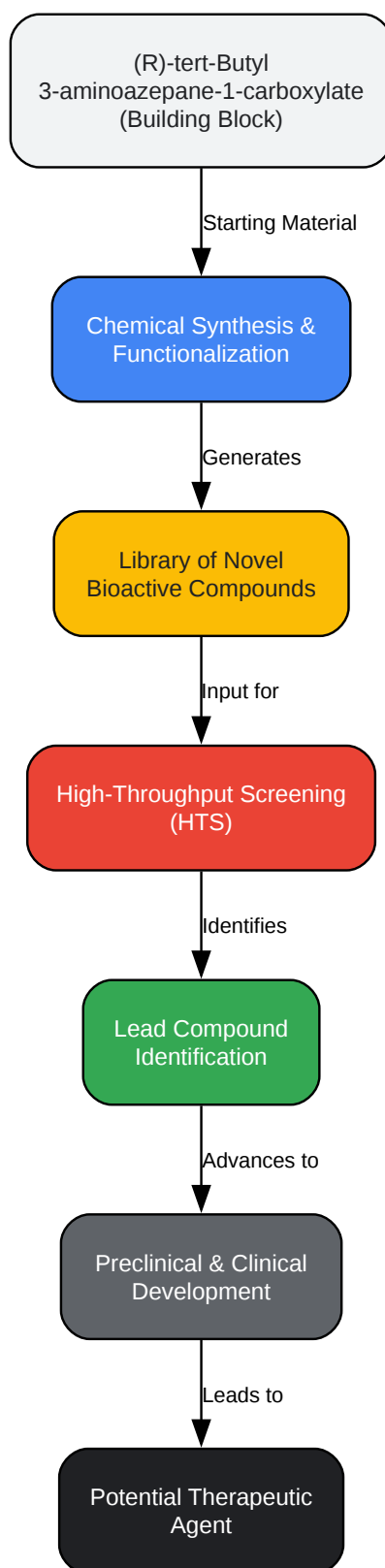
- **Neurological Disorders:** The amino group on the azepane ring is key to enhancing the bioactivity of molecules targeting neurological conditions.[\[2\]](#)
- **Peptide Synthesis:** The tert-butyl ester functional group allows for the straightforward protection and deprotection of the carboxylic acid, a critical step in the synthesis of peptide-based drugs.[\[2\]](#)
- **Anti-Inflammatory Research:** Its unique structure has been utilized in the design of novel therapeutic agents with improved efficacy and selectivity in anti-inflammatory studies.[\[2\]](#)
- **Bioactive Molecule Synthesis:** The azepane ring and the available amino group for further functionalization make it an attractive starting material for a diverse range of bioactive molecules.[\[2\]](#)

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** are proprietary and not extensively detailed in publicly available literature. However, a general synthetic approach can be inferred from related chemical literature. A plausible synthetic route would involve the introduction of a Boc-protecting group onto the azepane nitrogen, followed by the stereoselective introduction of the amino group at the 3-position. The specific reagents and reaction conditions would be optimized to ensure high yield and enantiomeric purity.

## Visualizing the Role in Drug Discovery

The following diagram illustrates the logical workflow of how **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** is utilized as a building block in the drug discovery and development process.



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Caption: Workflow of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** in Drug Discovery.

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## References

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to (R)-tert-Butyl 3-aminoazepane-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b588431#r-tert-butyl-3-aminoazepane-1-carboxylate-cas-number-and-properties>]

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